molecular formula C7H4BrCl3O B1402165 1-Bromo-2-(trichloromethoxy)benzene CAS No. 1404194-61-1

1-Bromo-2-(trichloromethoxy)benzene

Cat. No. B1402165
M. Wt: 290.4 g/mol
InChI Key: KFPNIVQUXPTMKM-UHFFFAOYSA-N
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Description

1-Bromo-2-(trichloromethoxy)benzene, commonly known as BTM, is a synthetic chemical compound used primarily in laboratories for a variety of applications. BTM is a colorless crystalline solid with a molecular weight of 297.6 g/mol and a melting point of 78 °C. It is a highly reactive chemical and can be used as an intermediate in chemical syntheses, as a reagent in organic synthesis, and as a catalyst in various processes. BTM is a versatile and useful compound, and has a wide range of uses in the laboratory.

Scientific Research Applications

Chemical Reactions and Intermediates

1-Bromo-2-(trichloromethoxy)benzene is involved in various chemical reactions forming different intermediates. For example, its treatment with lithium diisopropylamide (LDA) generates specific phenyllithium intermediates, which can undergo further reactions like trapping, isomerization, or elimination to form diverse compounds such as naphthalenes and epoxy naphthalenes (Schlosser & Castagnetti, 2001).

Organometallic Synthesis

It serves as a precursor in the synthesis of organometallic compounds. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to 1-Bromo-2-(trichloromethoxy)benzene, has been utilized in organometallic synthesis to prepare various metal intermediates, showcasing its versatility in the field of synthetic organic chemistry (Porwisiak & Schlosser, 1996).

Catalytic Properties

Certain derivatives of 1-Bromo-2-(trichloromethoxy)benzene exhibit notable electrocatalytic properties. For example, a dinuclear palladium(I) complex derived from a related compound was shown to have the ability to generate hydrogen from acetic acid, highlighting its potential in catalytic applications (Chu et al., 2013).

Structural Analysis

This compound is also important in the field of structural analysis. Its derivatives have been used to study molecular structures and interactions, such as hydrogen bonding and π–π interactions, which are crucial for understanding the properties of complex organic molecules (Stein, Hoffmann, & Fröba, 2015).

Coordination Polymers

Derivatives of 1-Bromo-2-(trichloromethoxy)benzene have been used to create zinc(II) coordination polymers. These polymers have shown selective sorption and fluorescence sensing capabilities, which could be useful in environmental monitoring and chemical sensing applications (Hua et al., 2015).

properties

IUPAC Name

1-bromo-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPNIVQUXPTMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-(trichloromethoxy)benzene
Reactant of Route 2
1-Bromo-2-(trichloromethoxy)benzene
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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